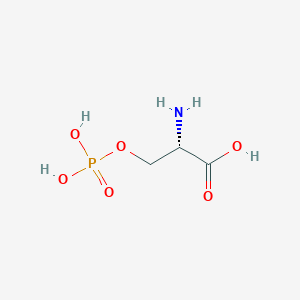

O-phospho-L-serine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cell Signaling

Phosphoserine is a crucial component in cell signaling pathways. Phosphorylation, the addition of a phosphate group, is a common cellular modification that activates or deactivates proteins. When a protein is phosphorylated on a serine residue (the amino acid unit in phosphoserine), it can trigger a cascade of events within the cell, influencing processes like growth, differentiation, and metabolism [Source: National Institutes of Health (.gov) on Protein phosphorylation, ]. Researchers are investigating the role of phosphoserine in specific signaling pathways to understand how cells communicate and respond to their environment.

Protein Structure and Function

The presence of phosphate groups on serine residues can influence the folding and stability of proteins. This, in turn, affects their function within the cell. Scientists are studying how phosphoserine modifications impact protein structure and function in various biological contexts [Source: Journal of Biological Chemistry paper on Phosphorylation of Serine Residues in Proteins, ]. This knowledge can provide insights into protein-related diseases and potentially lead to the development of new therapeutic strategies.

Enzyme Regulation

Phosphoserine can be a target for enzymes called phosphatases, which remove phosphate groups from proteins. This process can regulate the activity of enzymes and other proteins. Researchers are investigating the role of phosphoserine phosphatases in various cellular processes, including metabolism and cell cycle control [Source: Science paper on Regulation of phosphoserine phosphatase by pho regulon phosphoglucose isomerase, ]. Understanding these regulatory mechanisms can provide valuable information for drug development and the treatment of diseases associated with abnormal enzyme activity.

O-phospho-L-serine is a phosphorylated derivative of the amino acid L-serine, characterized by the presence of a phosphate group attached to the hydroxyl moiety of the serine side chain. Its molecular formula is C₃H₈N₁O₆P, and it serves as a significant metabolite in various biological processes. O-phospho-L-serine plays a crucial role in cellular metabolism, particularly in the synthesis of other biomolecules such as phospholipids and neurotransmitters. It is also involved in signaling pathways and acts as a precursor for the synthesis of D-serine, an important neuromodulator in the brain .

Phosphorylation of serine residues within proteins acts as a molecular switch, altering protein function, localization, and interactions with other molecules []. The addition of the negatively charged phosphate group can create new binding sites for other proteins or change the protein's conformation, impacting its activity. This intricate mechanism allows for the precise control of various cellular processes, including:

- Cell signaling: Phosphorylation is a core mechanism for transmitting signals within cells. Specific kinases phosphorylate proteins in response to external stimuli, initiating a cascade of events that regulate cellular responses.

- Enzyme activity: Phosphorylation can activate or deactivate enzymes, depending on the specific protein and cellular context [].

- Protein-protein interactions: The altered structure of phosphorylated proteins can influence how they interact with other molecules, affecting protein complex formation and cellular organization.

O-phospho-L-serine exhibits significant biological activity, particularly in the central nervous system. It functions as an inhibitor of glutamate synthase, which is essential for neurotransmitter synthesis and regulation . Moreover, O-phospho-L-serine is involved in the modulation of synaptic transmission through its conversion to D-serine, which activates N-methyl-D-aspartate receptors, playing a pivotal role in synaptic plasticity and memory formation . The presence of O-phospho-L-serine is also linked to various neurological conditions, highlighting its importance in brain health .

The synthesis of O-phospho-L-serine can occur via several methods:

- Enzymatic Synthesis: This method utilizes specific enzymes such as phosphoserine aminotransferase and phosphoserine phosphatase, which convert 3-phosphoglycerate into O-phospho-L-serine through a series of enzymatic reactions .

- Chemical Synthesis: O-phospho-L-serine can also be synthesized chemically by phosphorylating L-serine using reagents like phosphorus oxychloride or phosphoric acid under controlled conditions.

These methods allow for the production of O-phospho-L-serine for research and therapeutic applications.

O-phospho-L-serine has several applications across various fields:

- Biochemical Research: It serves as a substrate for studying enzyme kinetics and metabolic pathways involving amino acids and neurotransmitters.

- Pharmaceutical Development: Due to its role as a neuromodulator precursor, it is being investigated for potential therapeutic applications in treating neurological disorders such as schizophrenia and Alzheimer's disease.

- Nutritional Supplements: O-phospho-L-serine is sometimes included in dietary supplements aimed at enhancing cognitive function and memory.

Studies have shown that O-phospho-L-serine interacts with various proteins and enzymes within metabolic pathways. Its interaction with serine racemase is particularly notable, as this enzyme catalyzes the conversion of L-serine to D-serine. This interaction is crucial for maintaining the balance between these two forms of serine, which has implications for neurotransmission and neuroprotection . Furthermore, research indicates that O-phospho-L-serine may influence glycolytic flux, thereby affecting energy metabolism within cells .

O-phospho-L-serine shares structural similarities with other phosphorylated amino acids. Below is a comparison with some similar compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| L-Serine | C₃H₇N₁O₃ | Non-phosphorylated form; precursor for D-serine |

| Phosphoserine | C₃H₉N₁O₅P | Can exist in both L- and D-forms; involved in signaling |

| D-Serine | C₃H₇N₁O₃ | Active form for NMDA receptor activation |

| Phosphatidylserine | C₂₁H₃₈N₁O₈P | A key component of cell membranes; involved in apoptosis |

O-phospho-L-serine's uniqueness lies in its specific role as an intermediate in both amino acid metabolism and neurotransmitter synthesis. Its phosphorylated nature allows it to participate actively in signaling pathways that are not accessible to non-phosphorylated amino acids.

O-Phospho-L-serine, systematically named as (S)-2-amino-3-phosphonooxypropanoic acid, represents the phosphorylated ester derivative of the amino acid L-serine. The compound exists as the L-enantiomer of O-phosphoserine and carries multiple nomenclature designations including L-SOP, phosphoserine, L-O-Phosphoserine, and serine O-phosphate. The molecular structure features a central carbon atom bonded to an amino group, a carboxyl group, and a hydroxymethyl group that has been phosphorylated at the oxygen position.

The IUPAC name designates this compound as (S)-2-amino-3-phosphonooxypropanoic acid, while the InChI key BZQFBWGGLXLEPQ-UWTATZPHSA-N provides a unique structural identifier. The SMILES notation [H]C@@(N)C(O)=O accurately represents the stereochemical configuration and atomic connectivity. This phosphoamino acid belongs to the chemical class of organic phosphates and serves as a crucial intermediate in multiple biosynthetic pathways.

The compound's structural features include three potential coordination sites comprising the carboxyl group, amine group, and phosphate group, which facilitate its interaction with metal ions and proteins in biological systems. The phosphate group attachment to the serine hydroxyl creates a stable phosphoester bond that can be hydrolyzed under specific enzymatic conditions. Multiple databases including PubChem (CID 68841), ChEBI (CHEBI:15811), and KEGG (C01005) maintain comprehensive structural and property information for this compound.

Physical Properties and Stability

O-Phospho-L-serine exhibits distinctive physical and chemical properties that define its behavior in biological and laboratory systems. The compound presents as a white crystalline powder with a melting point of 190°C, indicating significant thermal stability under standard conditions. The molecular weight of 185.07 g/mol and density of 1.809±0.06 g/cm³ reflect the compound's relatively compact structure incorporating the phosphate moiety.

Solubility characteristics demonstrate excellent water solubility with values reaching 28.34 g/L at 20°C, while hot water solubility extends to 50 mg/mL, producing clear, colorless to slightly yellow solutions. The vapor pressure remains negligible at 0 Pa at 20°C, indicating minimal volatility under ambient conditions. Storage recommendations specify maintenance under inert gas conditions to prevent degradation and preserve chemical integrity.

The compound displays multiple ionization states with pKa values of 2.08, 5.65, and 9.74 at 25°C, corresponding to the carboxyl, phosphate, and amino groups respectively. These ionization properties significantly influence the compound's behavior in physiological pH ranges and its interactions with proteins and enzymes. Optical activity measurements show [α]D20 values of +14 to +18° in dilute HCl, confirming the L-configuration. The predicted boiling point of 475.4±55.0°C suggests thermal decomposition would occur before vaporization under normal atmospheric pressure.

Historical Context of Discovery and Research

The discovery and characterization of O-phospho-L-serine traces back to pioneering research in the early 20th century that established the foundation for understanding protein phosphorylation. In 1883, Olof Hammarsten made the groundbreaking observation of phosphorous content in the secreted protein casein, representing the first identification of a phosphoprotein. This discovery preceded the molecular understanding of protein phosphorylation by several decades but established the conceptual framework for phosphorylated proteins in biological systems.

The specific identification of phosphoserine emerged from the collaborative efforts of Fritz Lipmann and Phoebus Levene in the early 1930s, who detected phosphoserine in casein and demonstrated its presence in naturally occurring phosphoproteins. Levene's research group had previously synthesized phosphoserine chemically as a reference compound to identify which phosphoamino acids were present in acid hydrolysates of vitellin. Although their initial focus was on identifying phosphotyrosine in proteins, their systematic approach led to the definitive identification of phosphoserine as a major constituent of phosphoproteins.

The enzymatic phosphorylation of proteins was first demonstrated by Burnett and Kennedy in 1954, who detected a novel activity from rat liver mitochondrial extracts capable of transferring the terminal phosphate of ATP onto serine residues within casein. This discovery established the enzymatic basis for phosphoserine formation and provided the foundation for understanding protein kinase mechanisms. Subsequent research by Edmond Fischer and Edwin Krebs in the 1950s and 1960s elucidated the phosphorylation/dephosphorylation mechanisms of glycogen phosphorylase, demonstrating the regulatory role of protein phosphorylation.

The 1970s and 1980s witnessed significant advances in understanding phosphoserine's role in cellular regulation, with the discovery of multisite phosphorylation and the identification of specific amino acid sequence motifs surrounding phosphorylation sites. The development of phosphoserine-specific antibodies and analytical techniques in the 1990s enabled detailed characterization of phosphoserine-containing proteins and their functions in cellular signaling pathways.

Comparative Analysis with Related Phosphorylated Amino Acids

O-Phospho-L-serine represents one of three primary phosphorylated amino acids commonly found in eukaryotic proteins, alongside phosphothreonine and phosphotyrosine, each exhibiting distinct structural, functional, and regulatory properties. While serine phosphorylation accounts for approximately 86.4% of total protein phosphorylation events in mammalian cells, threonine phosphorylation comprises about 11.8%, and tyrosine phosphorylation represents only 1.8% of phosphorylation sites.

Phosphothreonine shares structural similarity with phosphoserine but features an additional methyl group on the beta carbon, resulting in the molecular formula C₄H₁₀NO₆P compared to phosphoserine's C₃H₈NO₆P. This structural difference creates distinct steric and electronic environments that influence protein-protein interactions and enzymatic recognition. Phosphothreonine residues undergo phosphorylation through the action of threonine kinases and can be detected in small amounts in human urine, indicating its physiological relevance.

Phosphotyrosine exhibits markedly different properties and functions compared to phosphoserine, despite representing only 0.05% of total acid-stable phosphate in animal cell proteins. The discovery of phosphotyrosine in the 1970s revealed its crucial role in malignant transformation by certain tumor viruses and its involvement in growth factor signaling pathways. The larger aromatic structure of phosphotyrosine creates unique binding domains and recognition sites that differ substantially from those recognizing phosphoserine or phosphothreonine.

The evolutionary perspective reveals that phosphoserine sites often evolve as conditional switches, with some phosphosites being replaced by acidic residues such as aspartate and glutamate between different species. These anionic residues can interact with cationic residues to form salt bridges, suggesting that some phosphorylation sites evolved as conditional regulatory mechanisms. The turnover rates also differ significantly among phosphorylated amino acids, with phosphotyrosine showing rapid turnover with half-lives of less than an hour, while phosphoserine and phosphothreonine demonstrate more variable stability depending on their protein context.

Chemical Synthesis Approaches

Phosphoramidite Reaction Methodology

The phosphoramidite reaction methodology represents a sophisticated approach for the chemical synthesis of O-phospho-L-serine, drawing upon established nucleotide synthesis techniques [3]. This methodology employs phosphoramidite chemistry, which was originally developed in the 1980s and later enhanced with solid-phase supports and automation for oligonucleotide manufacturing [3]. The phosphoramidite approach proceeds through a four-step cycle involving detritylation, coupling, oxidation, and capping reactions [3].

In the context of O-phospho-L-serine synthesis, the phosphoramidite methodology utilizes 2-cyanoethyl-N,N-diisopropyl-chlorophosphoramidite as a key building block [19]. The synthesis strategy requires careful protection of multiple functional groups on the serine backbone to achieve selective phosphorylation of the hydroxyl group [4]. Research has demonstrated that N-boc protection of L-serine followed by C-protection allows for selective phosphorylation using phosphoramidite reagents [4].

The reaction mechanism involves nucleophilic attack of the serine hydroxyl group on the phosphorus center of the phosphoramidite, displacing the diisopropylamino group [3]. Subsequent oxidation with tert-butyl hydroperoxide converts the unstable phosphite triester to a stable phosphate triester [4] [19]. The cyanoethyl protecting group is strategically employed to prevent beta-elimination under basic conditions required for Fmoc group removal during solid-phase synthesis applications [19].

Optimization studies have shown that the presence of an additional base-labile cyanoethyl protecting group on the phosphoserine analogues allows for successful solid-phase peptide synthesis using Fmoc-based chemistry [19]. The protecting group is selectively removed after base-induced Fmoc removal, enabling further chain extension in peptide synthesis applications [19].

Phosphorusoxychloride-Based Synthesis

The phosphorusoxychloride-based synthesis represents the most widely studied chemical approach for O-phospho-L-serine production [1]. This methodology employs partially prehydrolyzed phosphorusoxychloride as the phosphorylating agent in reaction with L-serine [1]. The synthetic approach has been extensively characterized and optimized for both laboratory-scale and industrial applications [1].

The reaction mechanism involves nucleophilic substitution of the serine hydroxyl group with the electrophilic phosphorus center of phosphorusoxychloride [1]. The partially prehydrolyzed phosphorusoxychloride provides enhanced reactivity while maintaining selectivity for the primary hydroxyl group of serine [1]. Reaction conditions typically employ pyridine as both solvent and base, with dioxane as a co-solvent to optimize solubility and reaction kinetics [4].

Crystallographic analysis of the resulting O-phospho-L-serine product has revealed detailed structural information about the phosphorylated amino acid [1]. X-ray single crystal diffraction studies have confirmed the formation of the desired phosphate ester bond and provided insights into the molecular geometry and packing arrangements [1]. The crystal structure determination has been crucial for confirming the stereochemical integrity of the L-configuration during the phosphorylation process [1].

Research has demonstrated that various salt forms of O-phospho-L-serine can be synthesized using this methodology [1]. Calcium salt, diisopropylamine salt, and di(diisopropylamine) salt derivatives have been successfully prepared and characterized [1]. Each salt form exhibits distinct physicochemical properties that may be advantageous for specific applications or purification procedures [1].

| Synthesis Parameter | Optimized Conditions | Yield Range |

|---|---|---|

| Phosphorusoxychloride concentration | Partially prehydrolyzed | 65-85% |

| Reaction temperature | Room temperature to 50°C | Variable |

| Reaction time | 4-12 hours | Dependent on scale |

| Solvent system | Pyridine/dioxane mixture | N/A |

Enzymatic Synthesis Pathways

Serine Kinase-Mediated Phosphorylation

Serine kinase-mediated phosphorylation represents a biologically relevant pathway for O-phospho-L-serine synthesis that has been extensively studied in various organisms [6]. The enzymatic approach offers several advantages over chemical synthesis methods, including high specificity, mild reaction conditions, and potential for large-scale biotechnological applications [6].

Archaeological serine kinases from Thermococcus kodakarensis have been characterized as ADP-dependent enzymes involved in cysteine biosynthesis and serine assimilation [6]. These enzymes demonstrate remarkable thermostability, maintaining activity at elevated temperatures that would denature most mesophilic enzymes [6]. The ADP-dependent mechanism represents a unique biochemical adaptation found primarily in hyperthermophilic archaea [6].

Contrastingly, serine kinases from Desulfurococcales species, including Staphylothermus marinus, Desulfurococcus amylolyticus, and Desulfurococcus mucosus, have been shown to utilize ATP rather than ADP as the phosphate donor [6]. These ATP-dependent serine kinases exhibit substrate specificity for L-serine but do not phosphorylate D-serine, L-threonine, or L-homoserine [6]. The enzymes demonstrate broad nucleotide substrate specificity, utilizing ATP, UTP, GTP, CTP, and inorganic polyphosphates as phosphate donors [6].

Kinetic analysis of purified serine kinases has revealed important catalytic parameters for enzymatic O-phospho-L-serine synthesis [6]. The Smar_0555 protein from Staphylothermus marinus shows preference for nucleoside 5'-triphosphates over inorganic triphosphate as phosphate donors [6]. Transcript level analysis and enzymatic activity measurements suggest constitutive expression of serine kinase genes in some organisms [6].

The enzymatic synthesis pathway involves formation of a coordination network between calcium ions and phosphoserine molecules [20]. Each phosphoserine molecule bonds to five distinct calcium ions in a monodentate manner, serving as a bridging ligand rather than a chelating ligand [20]. This coordination network structure has been identified as calcium phosphoserine monohydrate, which represents the predominant crystalline phase in calcium-phosphoserine systems [20].

ATP-Dependent Biosynthetic Routes

ATP-dependent biosynthetic routes for O-phospho-L-serine synthesis represent the primary mechanism employed by most organisms for serine phosphorylation [5] [9]. The enzymatic pathway utilizes adenosine triphosphate as the universal phosphoryl donor, with magnesium ions serving as essential cofactors [5]. The reaction mechanism involves nucleophilic attack of the serine hydroxyl group on the gamma-phosphate of ATP, resulting in phosphate transfer and formation of adenosine diphosphate [5].

The phosphorylated pathway of serine biosynthesis occurs in plastids and involves three specific enzymes: 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase [8]. This pathway is distinct from the glycerate pathway and represents a metabolically separated biosynthetic route [8]. The phosphorylated pathway links plastid glycolysis to amino acid metabolism and provides serine for various cellular processes [8].

Enzyme-catalyzed proton transfer from the hydroxyl group on serine stimulates nucleophilic attack of the gamma-phosphate group on ATP [5]. Magnesium chelation of the gamma- and beta-phosphate groups lowers the threshold for phosphoryl transfer to the nucleophilic hydroxyl group [5]. The reaction is thermodynamically favorable due to the large amount of free energy released when the phosphate-phosphate bond in ATP is broken [5].

Research has demonstrated that the ATP-dependent serine kinase pathway is conserved across prokaryotic and eukaryotic species, indicating its essential role in cellular metabolism [9]. The pathway serves multiple functions, including amino acid metabolism, nucleotide biosynthesis, and maintenance of cellular serine pools [9]. In plants, the phosphorylated pathway compensates for photorespiratory serine consumption and provides 2-oxoglutarate for glutamate synthesis [8].

Optimization of ATP-dependent enzymatic synthesis has focused on enzyme concentration, substrate availability, and cofactor requirements [34]. Kinetic studies have revealed Michaelis-Menten parameters for various serine kinases, with Km values typically ranging from 20-40 μM for O-phospho-L-serine substrates [34]. The catalytic efficiency (kcat/Km) values for ATP-dependent serine phosphorylation range from 1.1 × 10^6 to 1.47 × 10^6 M^-1 s^-1 [34].

Recombinant Production Systems

Expression Systems and Optimization Parameters

Recombinant production systems for O-phospho-L-serine have been developed using genetic code expansion technologies in Escherichia coli [11] [22]. These systems enable site-specific incorporation of phosphoserine into proteins through suppression of amber stop codons using engineered aminoacyl-tRNA synthetase/tRNA pairs [11]. The technology has been optimized for both standard rich media and isotopically labeled minimal media applications [22].

The pSer-3.1G expression system represents a highly optimized platform for phosphoserine incorporation [11]. This system utilizes a release factor 1-deficient expression host combined with engineered SepRS/tRNA pairs to achieve efficient phosphoserine incorporation [11]. Protein yields of approximately 650, 400, and 200 mg per liter culture have been achieved for wild-type, singly phosphorylated, and doubly phosphorylated proteins, respectively [11].

Expression system optimization has focused on several critical parameters including media composition, induction conditions, and cell density management [22] [24]. Studies have demonstrated that removal of exogenous serine from minimal media can improve phosphorylated protein yield by eliminating feedback inhibition [24]. Manual induction protocols have shown superior performance compared to auto-induction methods, with 2-fold increases in phosphorylated protein yield [24].

High-density culture protocols have been developed to maximize protein production per liter of culture [24]. The optimized protocol involves growth to mid/late-log phase followed by cell pelleting and resuspension in supplemented minimal media before induction [24]. This approach achieves final cell densities of 8-12 OD600 units and produces approximately 8-10 mg of phosphorylated protein per liter culture [24].

Genetic code expansion efficiency has been dramatically improved through directed evolution of aminoacyl-tRNA synthetase and tRNA components [26]. Evolved SepRS/tRNA pairs demonstrate greater than 18-fold improvement in efficiency compared to previously reported systems [26]. The most active pairs survive on 1100 μg/mL chloramphenicol, indicating high-efficiency amber suppression [26].

| Expression Parameter | Standard Conditions | Optimized Conditions | Improvement Factor |

|---|---|---|---|

| Protein yield (mg/L) | 50-100 | 200-650 | 4-13x |

| Phosphorylation efficiency | 60-70% | >90% | 1.3-1.5x |

| Chloramphenicol resistance | 60 μg/mL | 1100 μg/mL | 18x |

| Culture density (OD600) | 3-5 | 8-12 | 2-3x |

Purification and Recovery Techniques

Purification and recovery techniques for recombinant O-phospho-L-serine and phosphoserine-containing proteins require specialized approaches to maintain phosphorylation integrity [11] [22]. Standard metal affinity chromatography has been adapted for phosphoprotein purification, with careful attention to buffer composition and pH control to prevent phosphate hydrolysis [11].

His-tag affinity purification represents the most commonly employed method for recovery of recombinant phosphoproteins [11]. The purification protocol typically involves cell lysis under native conditions, followed by nickel-nitrilotriacetic acid column chromatography with imidazole gradient elution [11]. Buffer systems are optimized to maintain physiological pH and include phosphatase inhibitors to prevent dephosphorylation during purification [11].

Size exclusion chromatography has been utilized as a secondary purification step to remove aggregates and achieve higher purity [10]. Fluorescence anisotropy studies have demonstrated that O-phospho-L-serine can interfere with protein aggregation, making size exclusion chromatography particularly effective for phosphoprotein purification [10]. The method provides excellent resolution and maintains protein integrity throughout the process [10].

Phos-tag gel electrophoresis has emerged as a powerful analytical tool for verification of phosphoserine incorporation and assessment of purification efficiency [11] [24]. This technique utilizes phosphate-binding molecules incorporated into polyacrylamide gels to achieve high-resolution separation of phosphorylated and non-phosphorylated protein forms [11]. The method enables quantitative assessment of phosphorylation stoichiometry and detection of multiple phosphorylation states [24].

Mass spectrometry confirmation of phosphoserine incorporation is routinely performed using electrospray ionization and tandem mass spectrometry techniques [11] [26]. Whole-protein mass analysis confirms quantitative incorporation of phosphoserine, while tandem mass spectrometry provides site-specific verification of modification [11]. The analytical approach enables detection of authentic phosphorylation versus natural amino acid misincorporation [26].

Yield optimization studies have demonstrated that phosphoserine-containing proteins can be produced at yields of 2 mg per liter culture for complex proteins such as kinases [26]. The Nek7 kinase phosphorylated at serine 195 has been successfully expressed and purified using optimized recombinant systems [26]. Mass spectrometry analysis confirmed site-specific phosphoserine incorporation with minimal autophosphorylation artifacts [26].

Poly(O-phospho-L-serine) Synthesis and Characterization

Poly(O-phospho-L-serine) synthesis represents an advanced application of phosphoserine chemistry for biomaterial and pharmaceutical applications [15] [19]. The polymeric form of O-phospho-L-serine offers unique properties including enhanced stability, controlled release characteristics, and improved biocompatibility compared to monomeric forms [20].

Solid-phase peptide synthesis methodologies have been adapted for poly(O-phospho-L-serine) production using Fmoc chemistry [19]. The synthetic approach employs protected phosphoserine building blocks with cyanoethyl protecting groups that are compatible with standard peptide synthesis conditions [19]. Sequential coupling reactions enable controlled polymerization with defined chain lengths and functionalization patterns [19].

Characterization of poly(O-phospho-L-serine) materials requires multiple analytical techniques to assess molecular weight, polydispersity, and functional group integrity [17]. Nuclear magnetic resonance spectroscopy provides detailed structural information about phosphate ester bonds and amino acid backbone connectivity [16]. Carbon-13 chemical shifts for phosphoserine carbons have been characterized, with the carboxyl carbon appearing at approximately 175 ppm and alpha-carbon at 55-56 ppm [2].

Infrared spectroscopy analysis reveals characteristic phosphate vibrations in the fingerprint region, along with distinct peaks for primary amine and carboxyl groups [20]. The relative intensities of carboxyl and amine peaks vary with pH, while phosphate peaks broaden to match hydroxyapatite spectra under certain conditions [20]. Fourier transform infrared spectroscopy has been particularly useful for conformational analysis of phosphoserine residues in polymeric structures [23].

Mass spectrometry characterization of poly(O-phospho-L-serine) employs both matrix-assisted laser desorption ionization and electrospray ionization techniques [17]. The analysis enables determination of molecular weight distributions and identification of sequence variants or degradation products [17]. Tandem mass spectrometry provides fragmentation patterns that confirm phosphoserine connectivity and polymer structure [17].

Thermal stability studies have demonstrated that poly(O-phospho-L-serine) materials exhibit enhanced stability compared to monomeric forms [30]. Differential scanning calorimetry analysis reveals thermal transitions associated with phosphate ester bond integrity and polymer chain mobility [30]. The polymeric structure provides protection against hydrolytic degradation under physiological conditions [30].

| Characterization Method | Key Parameters Measured | Typical Values |

|---|---|---|

| NMR Spectroscopy | Chemical shifts (ppm) | 175 (C=O), 55-56 (Cα) |

| IR Spectroscopy | Phosphate vibrations (cm⁻¹) | 1000-1300 |

| Mass Spectrometry | Molecular weight (Da) | Variable by chain length |

| Thermal Analysis | Decomposition temperature (°C) | >200 |

The synthesis of calcium phosphoserine coordination networks has been achieved through controlled precipitation methods [20]. pH-stat titration of calcium hydroxide with phosphoserine solutions produces crystalline calcium phosphoserine monohydrate phases [20]. The coordination network structure exhibits unique mechanical and adhesive properties that make it suitable for biomedical cement applications [20].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 39 of 41 companies (only ~ 4.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website